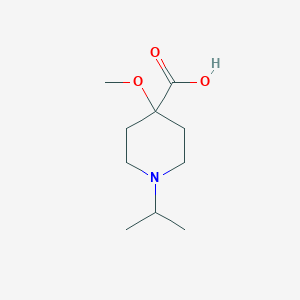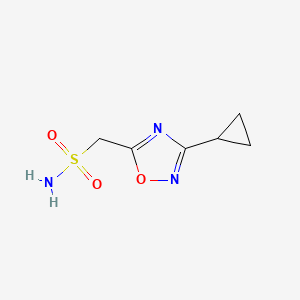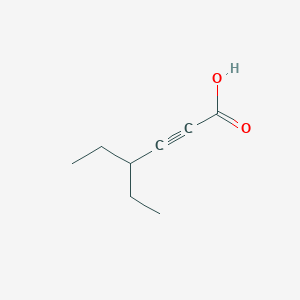
4-(3-Chloropropyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloropropyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloropropyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloropropyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloropropyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(3-Chloropropyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with biological targets through its thiazole ring and 3-chloropropyl group. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the 3-chloropropyl group can undergo nucleophilic substitution reactions with biological nucleophiles. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloropropyl)-1,3-thiazole: Lacks the amine group, which may affect its reactivity and biological activity.
4-(3-Bromopropyl)-1,3-thiazol-2-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
4-(3-Chloropropyl)-1,3-oxazole-2-amine: Contains an oxygen atom in place of sulfur, which can alter its chemical properties and biological activity.
Uniqueness
4-(3-Chloropropyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the 3-chloropropyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
79386-91-7 |
|---|---|
Molekularformel |
C6H9ClN2S |
Molekulargewicht |
176.67 g/mol |
IUPAC-Name |
4-(3-chloropropyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3H2,(H2,8,9) |
InChI-Schlüssel |
OQMGWRRBJOZEBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)



![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)


![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)


![1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13187930.png)
![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)
